4-Formylphenyl 3-methylbenzoate
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Overview
Description
4-Formylphenyl 3-methylbenzoate is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol . It is a heterocyclic compound used in various fields of research and industry. The compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 3-methylbenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 3-methylbenzoate typically involves the esterification of 4-formylphenol with 3-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 3-methylbenzoate undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 4-Formylphenyl 3-methylbenzoic acid.
Reduction: 4-Hydroxymethylphenyl 3-methylbenzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Formylphenyl 3-methylbenzoate is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can be hydrolyzed by esterases . These interactions can lead to the formation of various metabolites and intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl benzoate: Similar structure but lacks the methyl group on the benzoic acid moiety.
4-Formylphenyl 4-methylbenzoate: Similar structure but with the methyl group in the para position on the benzoic acid moiety.
4-Formylphenyl 2-methylbenzoate: Similar structure but with the methyl group in the ortho position on the benzoic acid moiety.
Uniqueness
4-Formylphenyl 3-methylbenzoate is unique due to the specific positioning of the formyl group and the methyl group, which can influence its reactivity and interactions with other molecules . This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(4-formylphenyl) 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-3-2-4-13(9-11)15(17)18-14-7-5-12(10-16)6-8-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSMWFMAPQCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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